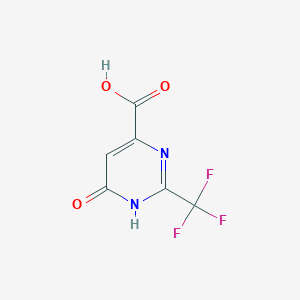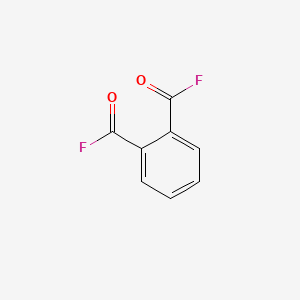
Benzene-1,2-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonyl difluoride can be synthesized through the fluorination of phthalic anhydride or phthaloyl chloride. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective replacement of the carboxyl groups with fluorine atoms .
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonyl difluoride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.
Reduction: It can be reduced to form phthalic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can facilitate the substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Phthalic Acid Derivatives: Substitution reactions can yield various phthalic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phthalic acid and hydrogen fluoride.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonyl difluoride has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,2-benzenedicarbonyl difluoride.
Phthaloyl Chloride: Another precursor used in the synthesis.
Phthalic Acid: The hydrolysis product of 1,2-benzenedicarbonyl difluoride.
Uniqueness
1,2-Benzenedicarbonyl difluoride is unique due to its fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated counterparts.
Propiedades
Número CAS |
445-69-2 |
|---|---|
Fórmula molecular |
C8H4F2O2 |
Peso molecular |
170.11 g/mol |
Nombre IUPAC |
benzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
Clave InChI |
OKZQOHHDISEJFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)F)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


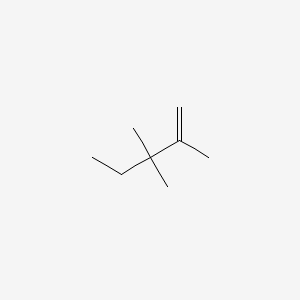
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)



![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
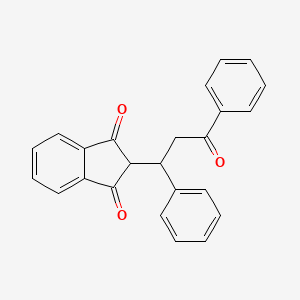

![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)


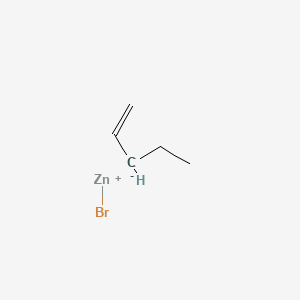
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
